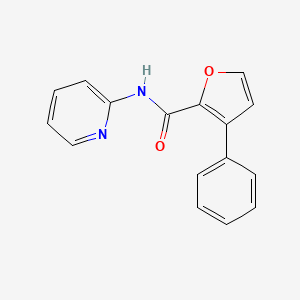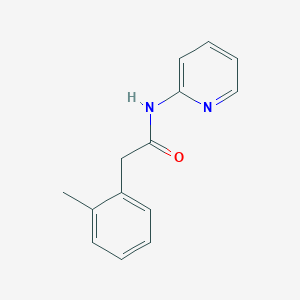
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as MPDI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. MPDI is a type of indene carboxamide that has been synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions.
Aplicaciones Científicas De Investigación
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been studied for its potential applications in drug development, particularly in the treatment of neurological disorders such as Parkinson's disease. In one study, N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide was found to have neuroprotective effects in a mouse model of Parkinson's disease. The researchers found that N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide was able to protect dopaminergic neurons from degeneration and improve motor function in the mice. N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has also been studied for its potential applications in cancer treatment. In one study, N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide was found to inhibit the growth of human lung cancer cells in vitro, suggesting that it may have potential as a therapeutic agent for lung cancer.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. In one study, N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide was found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide was also found to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been found to have various biochemical and physiological effects in animal and cell culture studies. In one study, N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide was found to increase the levels of the antioxidant glutathione in the brain, suggesting that it may have neuroprotective effects. N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain. In addition, N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been found to inhibit the activity of the enzyme MAO-B, which is involved in the metabolism of dopamine and other neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in drug development. However, there are also some limitations to using N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in lab experiments. For example, the mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is not fully understood, which may make it difficult to interpret the results of experiments. In addition, N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide. One area of research is to further elucidate the mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide, which may help to identify new therapeutic targets for neurological disorders and cancer. Another area of research is to study the safety and efficacy of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in humans, which may pave the way for its use as a therapeutic agent. Finally, there is a need for more studies on the synthesis and characterization of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide, which may help to improve its efficiency and effectiveness in lab experiments.
Métodos De Síntesis
The synthesis of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions. In one study, N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide was synthesized through the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of palladium acetate and triphenylphosphine. The reaction was conducted in dimethylformamide (DMF) at 80°C for 24 hours, resulting in the formation of N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in 74% yield.
Propiedades
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-19(12-13-4-3-9-18-11-13)17(20)16-8-7-14-5-2-6-15(14)10-16/h3-4,7-11H,2,5-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEHGJKXWJLBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)


![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)


